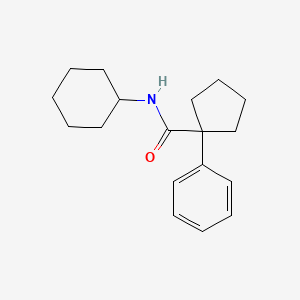

N-cyclohexyl-1-phenylcyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

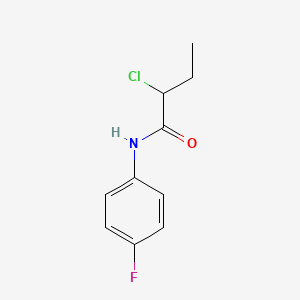

“N-cyclohexyl-1-phenylcyclopentane-1-carboxamide” is a chemical compound with the molecular formula C18H25NO . It is used in scientific research and exhibits diverse applications, such as drug development and material synthesis, owing to its unique structural properties and reactivity.

Synthesis Analysis

The synthesis of new derivatives based on N-(phenylcarbamoyl)benzenesulfonamide scaffold with chemical optimizations on the linker and phenyl ring B is outlined in Schemes 1 and 2. 1,2,3,5,6,7-hexahydro-s-indacen-4-amine 1, prepared from commercially available 2,3-dihydro-1H-indene by following a literature procedure, was used as the key intermediate .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-1-phenylcyclopentane-1-carboxamide” consists of 18 carbon atoms, 25 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 271.3972 .Chemical Reactions Analysis

The compound is designed, synthesized, and evaluated in an effort to develop diversified analogs based on the N - (phenylcarbamoyl)benzenesulfonamide scaffold . SAR studies reveal that the sulfonylurea linker can tolerate chemical modifications with either simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-1-phenylcyclopentane-1-carboxamide” include a molecular weight of 271.3972 . More detailed information like melting point, boiling point, and density may be found in specific databases or literature .Scientific Research Applications

Inflammasome Inhibition

NLRP3 inflammasome: inhibitors play a crucial role in managing neuroinflammatory conditions associated with diseases like Parkinson’s, Alzheimer’s, and multiple sclerosis . Here’s how N-cyclohexyl-1-phenylcyclopentane-1-carboxamide contributes:

Pharmacokinetics and Toxicity

Mechanism of Action

The compound is used as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . Inhibition of NLRP3 inflammasome activation would be an effective therapeutic strategy for neuroinflammatory diseases .

Safety and Hazards

Future Directions

The compound and its analogs may serve as good starting points for the development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates . Further studies are needed to evaluate the compound’s potential in drug development and material synthesis.

properties

IUPAC Name |

N-cyclohexyl-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c20-17(19-16-11-5-2-6-12-16)18(13-7-8-14-18)15-9-3-1-4-10-15/h1,3-4,9-10,16H,2,5-8,11-14H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZYNNCLDYDOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-1-phenylcyclopentane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)

![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)

![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)

![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)